

# A Technical Guide to VHL Ligand 14: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **VHL Ligand 14**, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical characteristics, its role in the Von Hippel-Lindau (VHL) signaling pathway, and the experimental protocols used to characterize its interactions.

# **Physicochemical Properties of VHL Ligand 14**

VHL Ligand 14 is a synthetic molecule designed to bind to the VHL E3 ubiquitin ligase, enabling the targeted degradation of specific proteins.[1] Its utility in PROTAC technology stems from its ability to hijack the ubiquitin-proteasome system to eliminate disease-causing proteins.[2][3] The key physicochemical properties of VHL Ligand 14 are summarized in the table below.



| Property                | Value                                                     | Reference |
|-------------------------|-----------------------------------------------------------|-----------|
| Molecular Formula       | C25H34N4O4S                                               | [1][4]    |
| Molecular Weight        | 486.63 g/mol                                              | [4]       |
| CAS Number              | 2010986-87-3                                              | [1][4]    |
| Appearance              | White to off-white solid                                  | [4]       |
| Binding Affinity (IC50) | 196 nM                                                    | [4][5]    |
| Solubility              | Soluble in DMSO (≥ 100 mg/mL)                             | [4][6]    |
| Storage Conditions      | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4][6]    |

## Role in VHL Signaling and PROTAC Mechanism

The Von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of the Hypoxia-Inducible Factor (HIF- $\alpha$ ) for degradation under normal oxygen conditions (normoxia).[3][7][8][9] In hypoxic conditions or when the VHL gene is mutated, HIF- $\alpha$  accumulates and activates genes involved in processes like angiogenesis, which can contribute to tumor growth.[8][10][11]

VHL Ligand 14 is designed to mimic the binding of the hydroxylated HIF- $\alpha$  to VHL.[2][3] When incorporated into a PROTAC, VHL Ligand 14 serves as the VHL-recruiting element. The other end of the PROTAC contains a ligand that binds to a specific protein of interest (POI) targeted for degradation. By bringing the VHL E3 ligase complex and the POI into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome. [2][12][13] VHL Ligand 14 has been specifically utilized in the development of PROTACs to degrade the estrogen receptor  $\alpha$  (ER $\alpha$ ).[1][4]

Below is a diagram illustrating the VHL signaling pathway under normoxic conditions.







## General Mechanism of a VHL-based PROTAC





# Start: Purified Protein and Ligand Isothermal Titration Calorimetry (ITC) Data Analysis and Model Fitting Determine Binding Affinity (Kd) and other thermodynamic/kinetic parameters

Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. VHL Ligand 14, 2010986-87-3 | BroadPharm [broadpharm.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]







- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. The VHL Tumor Suppressor: Master Regulator of HIF PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to VHL Ligand 14: Physicochemical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621350#physicochemical-properties-of-vhl-ligand-14]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com